molecular formula C10H11ClOS B13042731 (6-Chlorothiochroman-2-YL)methanol

(6-Chlorothiochroman-2-YL)methanol

Cat. No.: B13042731
M. Wt: 214.71 g/mol
InChI Key: OJAXJVBCRBSRTG-UHFFFAOYSA-N
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Description

(6-Chlorothiochroman-2-YL)methanol is an organic compound that belongs to the class of thiochromans It is characterized by the presence of a chlorine atom at the 6th position and a methanol group attached to the 2nd position of the thiochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chlorothiochroman-2-YL)methanol typically involves the condensation reaction of 6-chlorothiochroman-4-one with hydrazides such as benz hydrazide, nicotinic hydrazide, isonicotinic hydrazide, or p-toluic hydrazide . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Chlorothiochroman-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiochroman derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: 6-Chlorothiochroman-2-carboxylic acid.

    Reduction: 6-Chlorothiochroman.

    Substitution: 6-Aminothiochroman-2-YL)methanol or 6-Thiochroman-2-YL)methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Chlorothiochroman-2-YL)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Chlorothiochroman-4-one: A precursor in the synthesis of (6-Chlorothiochroman-2-YL)methanol.

    6-Aminothiochroman-2-YL)methanol: A derivative obtained through nucleophilic substitution reactions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol

InChI

InChI=1S/C10H11ClOS/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2

InChI Key

OJAXJVBCRBSRTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)SC1CO

Origin of Product

United States

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